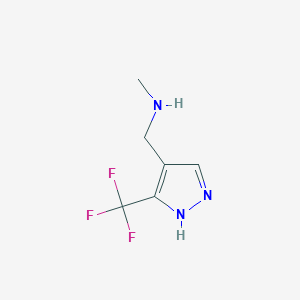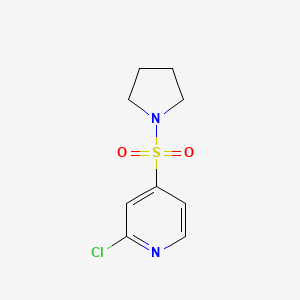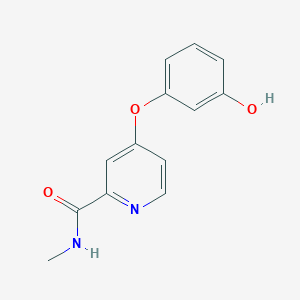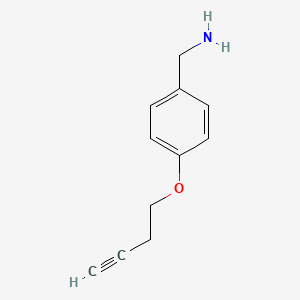
N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
N-methyl-1-(3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as "TFMPA" and has a molecular weight of 202.2 g/mol. TFMPA is a highly potent and selective agonist of the GABAB receptor, which is a G-protein coupled receptor that is involved in the regulation of neurotransmitter release in the brain.
Applications De Recherche Scientifique
Cobalt(II) Complexes in Material Science
A study by Choi et al. (2015) explored the synthesis of Cobalt(II) chloride complexes with a series of N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. These complexes showed varied coordination geometries and exhibited high activity for methyl methacrylate (MMA) polymerization, producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This research opens avenues for the development of new catalysts in polymer synthesis (Choi et al., 2015).
Ambient-Temperature Synthesis in Organic Chemistry
Becerra et al. (2021) reported the ambient-temperature synthesis of novel N-pyrazolyl imines through a condensation reaction, highlighting the chemical versatility and potential applications of these compounds in organic synthesis and material chemistry (Becerra et al., 2021).
Alzheimer's Disease Treatment
Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives and evaluated them as inhibitors of acetylcholinesterase and monoamine oxidase. These compounds demonstrated significant inhibitory activities, suggesting their potential as therapeutic agents for Alzheimer's disease (Kumar et al., 2013).
Corrosion Inhibition
Yadav et al. (2015) investigated the use of amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution. The study provides insights into the application of these compounds in protecting industrial materials from corrosion, demonstrating the versatility of pyrazole-derived compounds in material science (Yadav et al., 2015).
Anticancer Activity
Mbugua et al. (2020) synthesized new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases and assessed their anticancer activity. These complexes showed promising results against various cancer cell lines, indicating the potential of pyrazole derivatives in the development of new anticancer agents (Mbugua et al., 2020).
Propriétés
IUPAC Name |
N-methyl-1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-10-2-4-3-11-12-5(4)6(7,8)9/h3,10H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJUKUXRQKJUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1530243.png)




![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)
![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![3-{[(Pyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530254.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)

![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)